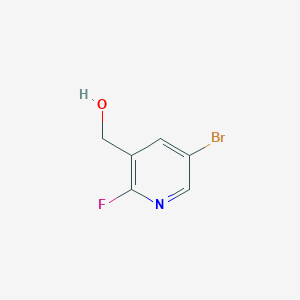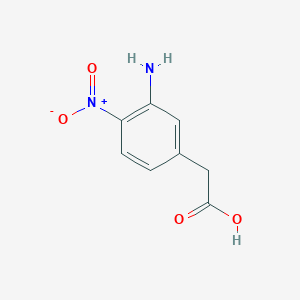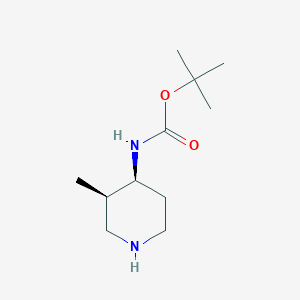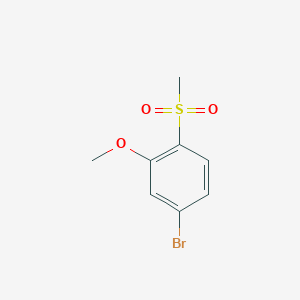![molecular formula C6H3BrN2O B1374723 7-Bromo[1,3]oxazolo[4,5-b]piridina CAS No. 1429901-88-1](/img/structure/B1374723.png)
7-Bromo[1,3]oxazolo[4,5-b]piridina
Descripción general
Descripción
“7-Bromo[1,3]oxazolo[4,5-b]pyridine” is a chemical compound with the molecular formula C6H3BrN2O . It has a molecular weight of 199.00 g/mol . The compound is part of the oxazolopyridine family, which is a class of compounds that have been investigated for their diverse biological activities .
Synthesis Analysis
The synthesis of oxazolopyridine derivatives, including “7-Bromo[1,3]oxazolo[4,5-b]pyridine”, often involves the remodeling of (aza)indole/benzofuran skeletons . A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of “7-Bromo[1,3]oxazolo[4,5-b]pyridine” includes a five-membered aromatic ring of oxazole that contains atoms of nitrogen and oxygen . The compound’s InChI code is InChI=1S/C6H3BrN2O/c7-4-1-2-8-6-5(4)10-3-9-6/h1-3H .
Chemical Reactions Analysis
While specific chemical reactions involving “7-Bromo[1,3]oxazolo[4,5-b]pyridine” are not detailed in the available literature, oxazolopyridine derivatives are known to exhibit diverse weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .
Physical and Chemical Properties Analysis
“7-Bromo[1,3]oxazolo[4,5-b]pyridine” has a topological polar surface area of 38.9 Ų and a complexity of 133 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 3 . The compound’s XLogP3-AA is 1.7 .
Aplicaciones Científicas De Investigación
Síntesis orgánica
7-Bromo[1,3]oxazolo[4,5-b]piridina se utiliza en la síntesis de moléculas orgánicas complejas debido a su reactividad y capacidad para actuar como bloque de construcción en diversas reacciones químicas. Es particularmente útil en la construcción de compuestos heterocíclicos, que son un elemento básico en muchos productos farmacéuticos .
Química medicinal
En química medicinal, este compuesto se ha utilizado para sintetizar derivados con potencial actividad anticancerígena. Se ha probado contra varias líneas celulares de cáncer humano, mostrando promesa como parte de nuevos agentes terapéuticos .
Investigación anticancerígena
Específicamente, se han sintetizado y caracterizado derivados de this compound por sus propiedades anticancerígenas. Esto incluye investigación en líneas celulares de cáncer de mama, pulmón, colon y ovario .
Estudios de actividad biológica
El compuesto también ha estado involucrado en estudios relacionados con actividades biológicas como la afinidad en los receptores de adenosina y el potencial anticonvulsivo. Estos estudios son cruciales para desarrollar nuevos fármacos con interacciones específicas de objetivos .
Química heterocíclica
Debido a sus características estructurales, this compound es significativa en la investigación de química heterocíclica. Se utiliza para la síntesis de oxazoles, que son importantes en diversas aplicaciones químicas .
Patrones de referencia
Sirve como patrón de referencia en las pruebas farmacéuticas para garantizar la precisión de los métodos analíticos y la calidad de los productos .
Desarrollo de la metodología de síntesis
Los investigadores han desarrollado métodos de síntesis de un solo paso que involucran este compuesto para optimizar la producción de cetonas heterocíclicas relacionadas, que son valiosas en la síntesis química adicional .
Exploración de propiedades químicas
Por último, el papel del compuesto se extiende a la exploración de propiedades químicas como la reactividad en diferentes condiciones, lo que ayuda a comprender su comportamiento y posibles usos en diversos contextos químicos .
Direcciones Futuras
The future directions for “7-Bromo[1,3]oxazolo[4,5-b]pyridine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of more biologically active and less toxic derivatives of oxazoles could also be a focus of future research .
Mecanismo De Acción
Target of Action
The primary targets of 7-Bromo[1,3]oxazolo[4,5-b]pyridine are human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), colon cancer (Colo-205), and ovarian cancer (A2780) . These targets play a crucial role in the proliferation and survival of cancer cells.
Mode of Action
7-Bromo[1,3]oxazolo[4,5-b]pyridine interacts with its targets by inhibiting their growth and proliferation
Biochemical Pathways
7-Bromo[1,3]oxazolo[4,5-b]pyridine affects the biochemical pathways involved in cancer cell growth and proliferation . The downstream effects of this interaction can lead to the inhibition of cancer cell growth, thereby exhibiting its anticancer activity.
Result of Action
The molecular and cellular effects of 7-Bromo[1,3]oxazolo[4,5-b]pyridine’s action result in the inhibition of cancer cell growth
Análisis Bioquímico
Biochemical Properties
7-Bromo[1,3]oxazolo[4,5-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby modulating their activity. The nature of these interactions often involves the binding of 7-Bromo[1,3]oxazolo[4,5-b]pyridine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of 7-Bromo[1,3]oxazolo[4,5-b]pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, 7-Bromo[1,3]oxazolo[4,5-b]pyridine can alter the expression of genes involved in cell cycle regulation, leading to changes in cell growth and apoptosis .
Molecular Mechanism
At the molecular level, 7-Bromo[1,3]oxazolo[4,5-b]pyridine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo[1,3]oxazolo[4,5-b]pyridine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Bromo[1,3]oxazolo[4,5-b]pyridine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 7-Bromo[1,3]oxazolo[4,5-b]pyridine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
7-Bromo[1,3]oxazolo[4,5-b]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are subsequently excreted. These metabolic processes can influence the compound’s bioavailability and efficacy .
Transport and Distribution
The transport and distribution of 7-Bromo[1,3]oxazolo[4,5-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, it may be transported into cells via specific membrane transporters and distributed to various organelles, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 7-Bromo[1,3]oxazolo[4,5-b]pyridine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it interacts with transcription factors to regulate gene expression, or to the mitochondria, where it influences cellular metabolism .
Propiedades
IUPAC Name |
7-bromo-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-4-1-2-8-6-5(4)10-3-9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBJFHNKXMBMTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)OC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429901-88-1 | |
| Record name | 7-bromo-[1,3]oxazolo[4,5-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[1-(Boc-amino)cyclopropyl]pyridine](/img/structure/B1374648.png)


![9-(1-hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1374654.png)






